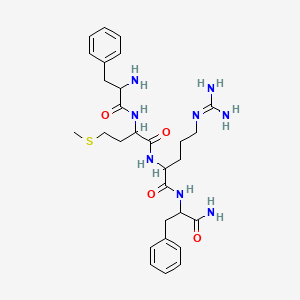

PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE)

描述

PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE is a synthetic peptide with the molecular formula C29H42N8O4S and a molecular weight of 598.769 g/mol. This compound is known for its unique structure, which includes phenylalanine, methionine, and arginine residues. It is often used in scientific research due to its potential biological activities and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using TFA.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the peptide is typically achieved using high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine coupling reactions.

Major Products Formed

Oxidation: Methionine sulfoxide.

Reduction: Free thiol groups.

Substitution: Amide bonds with various functional groups.

科学研究应用

Chemical Synthesis and Modification

Peptide Synthesis

The compound is primarily synthesized using solid-phase peptide synthesis (SPPS), which allows for the controlled assembly of amino acids into peptide chains. This method involves several key steps:

- Coupling : Activation of amino acids using reagents like HBTU or DIC.

- Deprotection : Removal of protective groups using trifluoroacetic acid (TFA).

- Cleavage : Detachment of the completed peptide from the resin.

Chemical Reactions

PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE can undergo various chemical transformations:

- Oxidation : Methionine can be oxidized to methionine sulfoxide.

- Reduction : Disulfide bonds can be reduced to free thiols.

- Substitution : Amino groups can participate in nucleophilic substitution reactions, often forming amide bonds with other functional groups.

These reactions are crucial for modifying the peptide for specific applications in research and industry.

Biological Research Applications

Cellular Signaling Pathways

Research has indicated that PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE may play a role in cellular signaling mechanisms. Its structure enables it to interact with various receptors and enzymes, potentially modulating their activity. Studies have focused on its implications in:

- Neuroprotection : Investigations into its neuroprotective properties suggest potential applications in treating neurodegenerative diseases.

- Cancer Research : The compound's interaction with protein arginine methyltransferases (PRMTs) highlights its relevance in oncology, as PRMTs are often overexpressed in cancerous tissues and are implicated in tumor progression .

Medical Applications

Therapeutic Potential

PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE is being explored for its potential therapeutic effects, particularly:

- Antimicrobial Activities : The compound exhibits antimicrobial properties, making it a candidate for developing new treatments against resistant bacterial strains .

- Anticancer Properties : Research into its effects on cancer cells indicates that it may inhibit tumor growth through mechanisms involving PRMT modulation .

Industrial Applications

Peptide-Based Materials and Sensors

In industry, PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE is utilized in the development of peptide-based materials and biosensors. Its unique properties allow for:

- Biocompatible Materials : Application in creating materials that can interact safely with biological systems.

- Sensor Development : Use in sensors that detect specific biomolecules or environmental changes due to its ability to bind selectively to target molecules.

Summary of Applications

| Application Area | Specific Uses | Key Features |

|---|---|---|

| Chemistry | Model peptide for synthesis studies | Facilitates understanding of peptide chemistry |

| Biology | Investigating cellular signaling | Potential neuroprotective effects |

| Medicine | Antimicrobial and anticancer research | Targeting PRMTs for therapeutic strategies |

| Industry | Development of peptide-based materials and sensors | Biocompatibility and selective binding |

作用机制

The mechanism of action of PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied .

相似化合物的比较

PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE can be compared to other peptides with similar structures, such as:

PHENYL-METHIONINE-ARGININE-PHENYL AMIDE: Lacks the D-configuration in arginine.

PHENYL-METHIONINE-D-ARGININE-ALANINE AMIDE: Contains alanine instead of phenylalanine.

PHENYL-METHIONINE-D-ARGININE-GLYCINE AMIDE: Contains glycine instead of phenylalanine.

These comparisons highlight the unique properties of PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE, such as its specific amino acid sequence and configuration, which contribute to its distinct biological activities and applications.

生物活性

PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE (PMDAPA) is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article explores the biological activity of PMDAPA, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C29H42N8O4S

- Molecular Weight : 598.769 g/mol

- Structure : The compound consists of phenylalanine, methionine, and arginine residues, with the D-configuration of arginine contributing to its unique properties.

The synthesis of PMDAPA typically employs solid-phase peptide synthesis (SPPS), allowing for precise control over the peptide's structure and purity. This method involves the sequential addition of amino acids to a resin-bound peptide chain, followed by deprotection and cleavage steps to yield the final product.

PMDAPA's biological activity is primarily attributed to its interactions with various molecular targets within cells. Key mechanisms include:

- Cellular Signaling Pathways : PMDAPA has been investigated for its role in modulating cellular signaling pathways, particularly those involving protein arginine methyltransferases (PRMTs). These enzymes are crucial for arginine methylation, which affects diverse cellular processes, including gene expression and signal transduction .

- Therapeutic Potential : Research indicates that PMDAPA may exhibit antimicrobial and anticancer properties. Its ability to influence PRMT activity suggests potential applications in cancer therapy, as aberrant PRMT expression is often linked to tumor progression .

Antimicrobial Activity

PMDAPA has shown promise as an antimicrobial agent. Studies have demonstrated that peptides with similar structural motifs can inhibit bacterial growth by disrupting membrane integrity or interfering with essential cellular functions. The presence of methionine in PMDAPA may enhance its efficacy against certain pathogens due to its role in redox reactions .

Anticancer Properties

The anticancer activity of PMDAPA is linked to its ability to modulate PRMTs, particularly PRMT1, which is overexpressed in various cancers. Inhibition of PRMTs by PMDAPA could lead to decreased levels of asymmetric dimethylarginine (ADMA), a marker associated with tumor growth .

Study 1: PRMT Inhibition

In a study examining the effects of PRMT inhibition on cancer cell lines, treatment with PMDAPA resulted in a significant reduction in ADMA levels in A549 lung cancer cells. This reduction correlated with decreased cell proliferation and increased apoptosis, suggesting that PMDAPA may serve as a viable therapeutic agent in targeting PRMT-related pathways .

Study 2: Antimicrobial Efficacy

A comparative analysis of PMDAPA with other antimicrobial peptides revealed that PMDAPA exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against Gram-positive bacteria. This suggests that PMDAPA could be developed into a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| PHENYL-METHIONINE-ARGININE-PHENYL AMIDE | Lacks D-configuration in arginine | Moderate antimicrobial activity |

| PHENYL-METHIONINE-D-ARGININE-ALANINE AMIDE | Contains alanine instead of phenylalanine | Limited anticancer properties |

| PHENYL-METHIONINE-D-ARGININE-GLYCINE AMIDE | Contains glycine instead of phenylalanine | Reduced efficacy compared to PMDAPA |

属性

IUPAC Name |

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSPDMCSKYUFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。